molecular formula C26H44P2 B133191 (S,S)-i-Pr-DUPHOS CAS No. 147253-69-8

(S,S)-i-Pr-DUPHOS

Katalognummer: B133191
CAS-Nummer: 147253-69-8
Molekulargewicht: 418.6 g/mol
InChI-Schlüssel: RBVGOQHQBUPSGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S,S)-i-Pr-DUPHOS: is a chiral diphosphine ligand commonly used in asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-i-Pr-DUPHOS typically involves the reaction of 1,2-dibromobenzene with (2S,5S)-2,5-diisopropylphospholane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine ligands. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: (S,S)-i-Pr-DUPHOS undergoes various types of reactions, including:

    Oxidation: The phosphine ligands can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can participate in reduction reactions, often in the presence of transition metal catalysts.

    Substitution: The phosphine ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Transition metal catalysts such as palladium or platinum.

    Substitution: Various ligands, depending on the desired product.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphine derivatives.

    Substitution: Substituted phosphine ligands.

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

(S,S)-i-Pr-DUPHOS is predominantly used in asymmetric hydrogenation reactions. These reactions are essential for producing enantiomerically pure compounds, which are vital in drug development.

  • Case Study: Hydrogenation of Furoic Acid
    • The application of this compound in the hydrogenation of furoic acid demonstrated an enantiomeric excess (ee) of over 98% when using ruthenium catalysts. This reaction highlights the ligand's effectiveness in producing high-purity chiral products .
  • Table: Performance Comparison in Asymmetric Hydrogenation
SubstrateCatalystConditionsYield (%)Enantiomeric Excess (%)
Furoic AcidRu(this compound)H2 (150 psi), MeOH>95>98
Acrylate DerivativesRu(this compound)H2 (10 bar), 40 ºC>90>95
PDE-IV InhibitorRu(this compound)Specific conditions varied>90>90

Pharmaceutical Synthesis

The pharmaceutical industry extensively utilizes this compound for the synthesis of active pharmaceutical ingredients (APIs). Its ability to facilitate the production of chiral drugs is critical for ensuring efficacy and safety.

  • Case Study: Synthesis of Duloxetine
    • The synthesis of the antidepressant duloxetine utilized this compound in its asymmetric hydrogenation step, achieving a high ee necessary for therapeutic effectiveness .

Industrial Applications

In industrial settings, this compound is employed to manufacture fine chemicals and specialty materials. Its role in large-scale asymmetric hydrogenation processes has led to significant advancements in chemical manufacturing.

  • Case Study: Production Scale-Up
    • Chirotech has developed processes using this compound that allow for the production of chiral compounds on a multi-kilogram scale, demonstrating its scalability and efficiency .

Wirkmechanismus

The mechanism by which (S,S)-i-Pr-DUPHOS exerts its effects involves the coordination of the phosphine ligands to a transition metal center. This coordination creates a chiral environment around the metal, which induces enantioselectivity in the catalytic reaction. The specific molecular targets and pathways depend on the nature of the catalytic reaction and the substrates involved.

Vergleich Mit ähnlichen Verbindungen

    1,2-Bis(diphenylphosphino)ethane (DPPE): A commonly used diphosphine ligand with similar coordination properties but lacking the chiral centers.

    1,1’-Bis(diphenylphosphino)ferrocene (DPPF): Another diphosphine ligand with a ferrocene backbone, offering different electronic and steric properties.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A chiral diphosphine ligand with a binaphthyl backbone, widely used in asymmetric catalysis.

Uniqueness: (S,S)-i-Pr-DUPHOS is unique due to its chiral phospholane ligands, which provide high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, where other ligands may not achieve the same level of selectivity.

Biologische Aktivität

(S,S)-i-Pr-DUPHOS, or rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene, is a chiral phosphine ligand extensively utilized in asymmetric catalysis and organic synthesis. Its biological activity is primarily linked to its role in facilitating the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chiral structure, which allows it to interact selectively with various substrates in catalytic reactions. The compound has the molecular formula C26H44P2 and a molecular weight of 442.60 g/mol . Its structure consists of two diisopropylphospholane units connected to a benzene ring, providing a chiral environment that is essential for inducing enantioselectivity in reactions.

The biological activity of this compound is primarily derived from its ability to coordinate with transition metals, forming metal-ligand complexes that catalyze various reactions. The coordination creates a chiral environment around the metal center, promoting enantioselective transformations. This mechanism is particularly significant in:

  • Asymmetric Hydrogenation: this compound-Rh catalysts have demonstrated high enantioselectivity in the hydrogenation of α-enamides and α-ketoesters, yielding products with enantiomeric excesses exceeding 98% .
  • Chiral Synthesis: The ligand is instrumental in synthesizing complex organic molecules with high enantioselectivity, making it valuable in pharmaceutical applications where specific stereochemistry is critical.

Applications in Biological Systems

Table 1: Summary of Catalytic Applications of this compound

Reaction TypeCatalyst SystemEnantioselectivity (%)Reference
Asymmetric HydrogenationThis compound-Rh>98
Synthesis of Chiral Amino AcidsDuPHOS-Rh catalystsUp to 99
Antioxidant ActivityPhosphine DerivativesSignificant
Antiplatelet ActivityRelated Phosphine CompoundsHigh potency

Detailed Research Findings

  • Asymmetric Catalysis:
    A study highlighted the effectiveness of this compound as a ligand in rhodium-catalyzed hydrogenation reactions. The catalyst system demonstrated remarkable efficiency with substrate-to-catalyst ratios up to 50,000 while maintaining high enantioselectivity .
  • Structural Modifications:
    Research into modifications of this compound has revealed that introducing electron-withdrawing or electron-donating groups can significantly alter its biological activity, enhancing its potential as an antioxidant or antiplatelet agent .
  • Industrial Applications:
    The scalability of this compound for industrial applications has been explored, emphasizing its role in producing chiral intermediates for pharmaceuticals under controlled conditions that ensure high yields and purity .

Eigenschaften

IUPAC Name

1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44P2/c1-17(2)21-13-14-22(18(3)4)27(21)25-11-9-10-12-26(25)28-23(19(5)6)15-16-24(28)20(7)8/h9-12,17-24H,13-16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVGOQHQBUPSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147253-69-8
Record name 147253-69-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene and what is its significance in chemistry?

A1: rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene, often referred to as (S,S)-i-PrDuPHOS, is a chiral phosphine ligand. Chiral phosphine ligands play a crucial role in asymmetric catalysis by enabling the preferential formation of one enantiomer over another. This selectivity is vital in various fields like pharmaceuticals, agrochemicals, and materials science, where the specific three-dimensional structure of molecules dictates their properties and biological activity. []

Q2: What is the structural characterization of rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene?

A2:

  • Molecular Formula: C26H44P2 []
  • Molecular Weight: 418.58 g/mol []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.